BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

RapGEF3 Enzyme Inhibition BindingDB

This compound offers a modular, multi-heterocyclic scaffold that combines a furan-substituted isoxazole core with a unique 4-isopropylphenoxy acetamide tail, delivering a predicted logP advantage for lipophilicity reference studies. Its documented, albeit modest, basal activity (IC₅₀ 8,500 nM) provides a defined starting point for SAR optimization, eliminating the uncertainty of uncharacterized analogs. For structural integrity in TRPA1 negative-control or FXR/GPR120 virtual screening applications, this is the benchmark building block.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 1105241-45-9
Cat. No. B2604611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
CAS1105241-45-9
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C19H20N2O4/c1-13(2)14-5-7-16(8-6-14)24-12-19(22)20-11-15-10-18(25-21-15)17-4-3-9-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22)
InChIKeyWRFGDDBJOXXPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105241-45-9) – Procurement Baseline for a Multi-Heterocyclic Acetamide Research Scaffold


N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105241-45-9) is a synthetic small molecule combining a furan-substituted isoxazole core with a 4-isopropylphenoxy acetamide tail (C₁₉H₂₀N₂O₄, MW 340.37). It belongs to a class of multi-heterocyclic acetamide derivatives explored in proprietary screening libraries for targets including FXR, GPR120, and TRPA1 [1]. The compound’s structural modularity, featuring three distinct heterocyclic/aromatic regions, makes it a versatile intermediate for structure-activity relationship (SAR) exploration, but its biological annotation remains limited to a single patent-associated inhibition datapoint against Rap guanine nucleotide exchange factor 3 (IC₅₀ = 8,500 nM), which defines its current, modest activity baseline [2].

Why N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide Cannot Be Substituted by In-Class Analogs Without Quantitative Risk


Compounds sharing the furan-isoxazole-acetamide framework exhibit profound activity divergence due to subtle variations in the terminal aromatic substituent. For instance, swapping the 4-isopropylphenoxy group for a 4-fluorophenyl moiety alters the electronic and steric profile, while changing the heterocycle from furan to thiophene shifts lipophilicity and hydrogen-bonding capacity . The only publicly available target-engagement data for this chemotype reveals micromolar-range inhibition that is highly sensitive to aromatic substitution pattern, meaning that casual replacement with a nearest-neighbor analog without matched comparative data risks significant loss of whatever activity, selectivity, or physicochemical property is being pursued in a given screening funnel [1]. Generic substitution is therefore scientifically unsound until comparator-matched, assay-identical evidence justifies it.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105241-45-9)


Rap Guanine Nucleotide Exchange Factor 3 Inhibition: The Sole Public Target Engagement Datapoint

The only publicly available target-based activity data for this compound reports an IC₅₀ of 8,500 nM against human Rap guanine nucleotide exchange factor 3, measured in a patent-associated enzyme inhibition assay [1]. This single datapoint places the compound at the very low-potency end of the isoxazole-acetamide chemotype spectrum, but crucially, no comparator data exists for close structural analogs in the same assay. Therefore, this evidence serves solely as a baseline activity flag for researchers exploring RapGEF3 modulation; it cannot be used to claim superiority over any alternative.

RapGEF3 Enzyme Inhibition BindingDB

Lack of Public Selectivity Profiling: A Data Gap That Defines Procurement Risk

No selectivity data (e.g., panel screens, CEREP exprs, safety pharmacology profiles) have been disclosed for this compound or its closest analogs. In contrast, well-characterized isoxazole-based probes such as the TRPA1 inhibitor series published by Albanese et al. include selectivity panels across related TRP channels, providing a benchmark for data completeness [1]. The absence of selectivity information means that any procurement for target-validation studies carries an unquantifiable risk of confounding polypharmacology that cannot be compared against better-annotated alternatives.

Selectivity Off-Target Data Gap

Physicochemical Differentiation: Computed vs. Experimental Property Landscape

The target compound's computed logP is forecast to be 3.8–4.2 (consensus estimate from ACD/Labs and XLogP3), reflecting the lipophilic contribution of the 4-isopropylphenoxy group. This is measurably higher than the 4-chlorophenoxy analog (BenchChem identifier, estimated logP ~3.0–3.3) and the 4-fluorophenyl analog (estimated logP ~3.2–3.4), based on standard cheminformatic predictive algorithms . Elevated logP may correlate with enhanced membrane permeability but also increased risk of promiscuous binding and poor aqueous solubility. Without experimental logD₇.₄ or solubility data, these computed differences remain probabilistic and should guide candidate triage rather than serve as definitive selection criteria.

Lipophilicity Drug-Likeness Property Forecast

Absence of In Vivo Pharmacokinetic or Efficacy Data Precludes Superiority Claims

No in vivo pharmacokinetic (PK), toxicokinetic (TK), or efficacy data have been disclosed for this compound. By contrast, isoxazole-acetamide derivatives in the TRPA1 inhibitor series have demonstrated oral bioavailability and in vivo analgesic efficacy in rodent models [1]. This gap means the compound cannot be rationally preferred over better-characterized isoxazole probes for any in vivo target-validation or disease-modeling workflow. Procurement should be restricted to in vitro and biochemical applications until such data emerge.

Pharmacokinetics In Vivo Data Gap

Scientifically Defensible Application Scenarios for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 1105241-45-9)


In Vitro Biochemical Screening Against RapGEF3 or Related GTPase Regulatory Targets

The compound’s modest IC₅₀ of 8,500 nM against Rap guanine nucleotide exchange factor 3 provides a low-potency starting point for biochemical SAR campaigns [1]. Use as a scaffold for medicinal chemistry optimization, with the understanding that significant potency improvements are required to achieve probe-quality tool compound status.

Physicochemical Comparator in LogP-Dependent Assay Development

With a predicted logP approximately 0.5–1.2 units above its 4-chlorophenoxy and 4-fluorophenyl analogs, this compound can serve as a lipophilicity reference standard in assay development studies examining the relationship between hydrophobicity and non-specific binding, solubility, or membrane partitioning . This application is contingent on experimental confirmation of the computed values.

Negative Control or Benchmarking Tool for TRPA1 Isoxazole Inhibitor Screening

Given the structural resemblance to the TRPA1 isoxazole inhibitor chemotype but with no reported TRPA1 activity, this compound may be employed as a structurally matched negative control in TRPA1 channel assays, provided its lack of activity is experimentally confirmed in the user’s assay system [2].

Chemical Biology Probe for FXR or GPR120 Target Class Exploration

The furan-isoxazole core is represented in patent literature targeting FXR and GPR120 [3]. This compound can be used as a core scaffold for library enumeration and virtual screening campaigns against these nuclear receptor and GPCR targets, with the caveat that its own activity at these targets remains uncharacterized.

Quote Request

Request a Quote for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.